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molecular formula C6H5Cl2NO B3032016 3,4-Dichloro-2-methoxypyridine CAS No. 934180-50-4

3,4-Dichloro-2-methoxypyridine

Cat. No. B3032016
M. Wt: 178.01
InChI Key: USDBEXKZBIATLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868017B2

Procedure details

3-Amino-4-chloro-2-methoxypyridine (200 mg, 1.27 mmol), dissolved in conc. hydrochloric acid (4 mL) was stirred at −5° C. while a solution of sodium nitrite (437 mg, 6.33 mmol) in water (2 mL) was added dropwise over 10 min. The mixture was stirred for a further 10 min before copper chloride (1.25 g, 12.66 mmol) was added portionwise over 5 min. The dark effervescing mixture was stirred at −5° C. for 20 min and then the cooling bath was removed and the mixture stirred at ambient temperature for 1 h. The resultant green solution was basified by addition of 5N sodium hydroxide (aq.), diluted with water (100 mL) and extracted with diethyl ether (3×30 mL). The combined extracts were washed with brine (50 mL), dried (MgSO4) and concentrated in vacuo to yield the title compound (218 mg, 97%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.25 g
Type
catalyst
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([O:9][CH3:10])=[N:4][CH:5]=[CH:6][C:7]=1[Cl:8].N([O-])=O.[Na+].[ClH:15]>O.[Cu](Cl)Cl>[Cl:15][C:2]1[C:3]([O:9][CH3:10])=[N:4][CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C(=NC=CC1Cl)OC
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
437 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The dark effervescing mixture was stirred at −5° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
was added portionwise over 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The resultant green solution was basified by addition of 5N sodium hydroxide (aq.)
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×30 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C(=NC=CC1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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